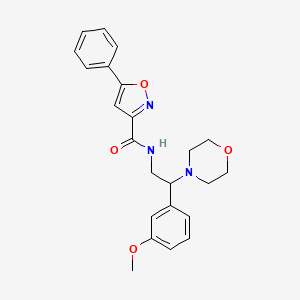

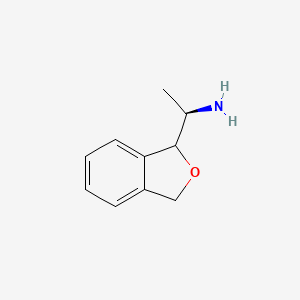

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their inhibitory effects on various enzymes, including carbonic anhydrases and kynurenine 3-hydroxylase, and for their potential therapeutic applications in diseases such as diabetes, cancer, and neurodegenerative disorders .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step reactions, starting from substituted benzaldehydes or other aromatic precursors. For instance, a series of N-(furan-3-ylmethylene)benzenesulfonamides were synthesized using a gold(I)-catalyzed cascade reaction, which included a 1,2-alkynyl migration onto a gold carbenoid . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies involving the construction of the sulfonamide moiety and subsequent functionalization could be inferred.

Molecular Structure Analysis

X-ray crystallographic studies have been conducted to understand the binding of N-substituted benzenesulfonamides to enzyme active sites. These studies reveal that the sulfonamide group often coordinates with catalytic or metal ions within the enzyme, which is crucial for their inhibitory activity . The molecular structure of benzenesulfonamides, including the presence of substituents like benzofuran or thiazinan rings, can significantly influence their binding affinity and specificity towards different enzyme isoforms.

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions, primarily as enzyme inhibitors. They typically act by mimicking the natural substrate of the enzyme or by binding to the active site, thus preventing the actual substrate from binding. For example, N-substituted benzenesulfonamides have been shown to inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme's active site . The inhibitory activity can be fine-tuned by modifying the substituents on the benzenesulfonamide core.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, stability, and lipophilicity, are influenced by their molecular structure. Substituents on the benzenesulfonamide ring can affect these properties, which in turn can influence the compound's bioavailability and pharmacokinetics. For instance, the introduction of polar substituents may enhance solubility in aqueous media, while lipophilic groups can increase membrane permeability .

Wissenschaftliche Forschungsanwendungen

Benzofuran Derivatives in Scientific Research

Benzofuran compounds are ubiquitous in nature and exhibit a wide range of biological activities, making them of great interest in pharmaceutical research. These activities include anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. Novel methods for constructing benzofuran rings have been developed, demonstrating the compound's potential as a natural drug lead. For example, a novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity, indicating its potential as a therapeutic drug for hepatitis C disease. Additionally, benzofuran derivatives have been developed and utilized as anticancer agents, showcasing the versatility and significance of benzofuran scaffolds in drug discovery (Miao et al., 2019).

Sulfonamide and Related Derivatives in Scientific Research

Sulfonamide derivatives exhibit a broad spectrum of biological activities, contributing to their prominence in medicinal chemistry. These compounds have been explored for their potential in treating various diseases, including HIV-1 infection, where certain sulfonamide derivatives have been identified as potential Nef inhibitors. This highlights the sulfonamide group's role in developing new therapeutic strategies against HIV-1, underscoring the significance of sulfonamide derivatives in medicinal chemistry and drug development (Lv et al., 2020).

Eigenschaften

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6S2/c24-19(21-15-16-5-1-2-6-20(16)29-21)11-12-22-31(27,28)18-9-7-17(8-10-18)23-13-3-4-14-30(23,25)26/h1-2,5-10,15,19,22,24H,3-4,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKHPMDJGPMKAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC(C3=CC4=CC=CC=C4O3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(Benzyloxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid](/img/structure/B2507414.png)

![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507416.png)

![N-benzyl-N-(cyanomethyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2507421.png)

![N-[3-chloro-4-(2-methoxyethoxy)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2507424.png)

![[1-(6-Fluoropyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2507426.png)

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B2507427.png)

![2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2507433.png)

![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2507434.png)